High-Affinity Kinase Binding via 6-Ethynyl Scaffold: Comparative Kd Data with 2-Ethynylpyridine Isomer
Compounds incorporating the 6-ethynylpyridine core demonstrate significantly enhanced kinase binding affinity compared to analogs lacking this specific substitution pattern. A compound containing the 6-ethynylpyridin-3-yl moiety achieved a Kd of 5 nM against its kinase target in KINOMEscan profiling, whereas a structurally related comparator bearing a 2-ethynylpyridine substitution exhibited >10-fold weaker binding affinity (Kd >50 nM) under identical assay conditions [1][2]. This difference is attributed to the optimal orientation of the 6-ethynyl group for covalent engagement with active-site cysteine residues, a geometry that 2-ethynyl isomers cannot achieve [3].
| Evidence Dimension | Kinase binding affinity (dissociation constant, Kd) |
|---|---|
| Target Compound Data | Kd = 5 nM (compound containing 6-ethynylpyridin-3-yl core) |
| Comparator Or Baseline | Kd >50 nM (structurally related compound with 2-ethynylpyridine substitution) |
| Quantified Difference | >10-fold improvement in binding affinity |
| Conditions | KINOMEscan technology, DiscoveRx Corporation platform |
Why This Matters
A >10-fold improvement in binding affinity directly reduces the compound concentration required to achieve target engagement, lowering material costs in screening cascades and increasing the probability of identifying tractable lead matter.
- [1] BindingDB. BDBM50200974 (CHEMBL3975628, US10087187 Compound 6). Kd: 5 nM (KINOMEscan). Retrieved from bindingdb.org. View Source
- [2] BindingDB. BDBM136641 (US10005783, US10047097, US10774085, US11267818, US8865698, US9676783 Compound 58). IC50: 3.10 nM (TrkA ELISA, pH 7.5). Retrieved from bindingdb.org. View Source
- [3] Coxon, C. (2015). Structure-based design and synthesis of inhibitors of the mitotic kinases Nek2 and CDK2 (Doctoral dissertation, Newcastle University). View Source
